N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1H-indole-2-carboxamide
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Overview
Description
N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring system, a benzothiophene moiety, and a carboxamide functional group. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzothiophene Moiety: The benzothiophene moiety can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a halogenated benzothiophene derivative and a boronic acid.
Hydroxylation: The hydroxyl group can be introduced through a selective oxidation reaction using reagents like osmium tetroxide or potassium permanganate.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the indole derivative with an appropriate amine in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or quinones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the indole nitrogen or benzothiophene positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate, osmium tetroxide, or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones, quinones, or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated, acylated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a modulator of biological pathways, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, and neuroprotective activities.
Industry: Used in the development of novel materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways, such as the MAPK/ERK pathway, PI3K/Akt pathway, or NF-κB pathway, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[(4-hydroxyphenyl)methyl]-1H-indole-2-carboxamide: Lacks the benzothiophene moiety.
N-[(4-methoxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1H-indole-2-carboxamide: Contains a methoxy group instead of a hydroxyl group.
N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1H-indole-3-carboxamide: Has the carboxamide group at a different position on the indole ring.
Uniqueness
N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1H-indole-2-carboxamide is unique due to the combination of its indole ring, benzothiophene moiety, and carboxamide functional group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Properties
Molecular Formula |
C18H18N2O2S |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C18H18N2O2S/c21-17(15-10-12-4-1-2-5-14(12)20-15)19-11-18(22)8-3-6-16-13(18)7-9-23-16/h1-2,4-5,7,9-10,20,22H,3,6,8,11H2,(H,19,21) |
InChI Key |
HLSXYQCCSVLVRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CS2)C(C1)(CNC(=O)C3=CC4=CC=CC=C4N3)O |
Origin of Product |
United States |
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